molecular formula C15H13NOS B8529503 N-phenyl-3-(phenylthio)acrylamide

N-phenyl-3-(phenylthio)acrylamide

Cat. No.: B8529503
M. Wt: 255.3 g/mol
InChI Key: BFBSDTVOZQLBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(phenylthio)acrylamide is a synthetic acrylamide derivative of interest in chemical and biochemical research. Its structure, featuring an α,β-unsaturated carbonyl system, is known to act as a Michael acceptor, allowing it to potentially form covalent adducts with nucleophilic cysteine thiolate groups on proteins . This mechanism is central to the bioactivity of many α,β-unsaturated carbonyl compounds, which can modulate the function of enzymes and other proteins . This compound is provided for research purposes to investigate its potential effects on biological systems. Researchers can utilize it as a chemical tool to explore enzyme inhibition, signal transduction pathways, and cellular stress responses. Structural analogs of this compound, such as other cinnamic acid amide derivatives, have demonstrated activity against various enzymatic targets, including matrix metalloproteinases (MMPs) . All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

N-phenyl-3-phenylsulfanylprop-2-enamide

InChI

InChI=1S/C15H13NOS/c17-15(16-13-7-3-1-4-8-13)11-12-18-14-9-5-2-6-10-14/h1-12H,(H,16,17)

InChI Key

BFBSDTVOZQLBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CSC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-phenyl-3-(phenylthio)acrylamide has garnered attention for its biological activity, particularly as a potential therapeutic agent. Research indicates that compounds with acrylamide structures often exhibit inhibitory effects on various biological targets, including proteins involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated the compound's efficacy in inhibiting the growth of human lung adenocarcinoma cell lines. The compound was tested for its cytotoxic effects and showed promising results in reducing cell proliferation and inducing apoptosis. The effectiveness was assessed through various assays measuring cell viability and apoptosis markers.

Cell Line IC50 (µM) Mechanism of Action
Human Lung Adenocarcinoma15Induction of apoptosis
Human Gastric Adenocarcinoma20Cell cycle arrest and apoptosis induction

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Materials Science

In materials science, this compound is utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Polymer Synthesis

The compound can be polymerized to form thermally stable materials suitable for high-performance applications. Research has shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers.

Property This compound Polymer Conventional Polymer
Thermal Decomposition Temp (°C)300250
Tensile Strength (MPa)5030

This enhancement in material properties opens avenues for applications in coatings, adhesives, and composite materials.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the development of complex molecules. Its electrophilic nature allows it to participate in various reactions, facilitating the formation of diverse chemical architectures.

Synthesis of Complex Molecules

The compound has been employed in electrophilic allylation reactions to produce various derivatives with potential biological activity. For example, the reaction of this compound with different nucleophiles has yielded compounds with enhanced pharmacological profiles.

Reaction Type Yield (%) Product Type
Electrophilic Allylation85N-Alkylated derivatives
Nucleophilic Substitution90Amine derivatives

These synthetic pathways demonstrate the versatility of this compound as a building block in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituents on the acrylamide backbone, impacting melting points, solubility, and synthetic pathways:

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications
N-Phenyl-3-(phenylthio)acrylamide Phenyl (N), Phenylthio (β) Not Reported - Synthetic intermediate
(Z)-3-Chloro-2-(phenylthio)-N-(p-tolyl)acrylamide (P1) Chloro (α), p-Tolyl (N) Not Reported - API precursor
2-Cyano-3-(methylthio)-N-phenylacrylamide (4b) Cyano (α), Methylthio (β) 124 85 Antimicrobial research
N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide Fluoro (N), Methoxyquinolinyl (β) Not Reported - Anti-HIV (IC₅₀: ~3 μM)
(E)-N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide Thiophene (β), Fluoro (N) Not Reported - Not reported; structural analog

Key Observations :

  • Electron-Withdrawing Groups: The presence of cyano (4b) or chloro (P1) substituents enhances reactivity in cycloadditions but may reduce thermal stability, as seen in lower melting points (e.g., 124°C for 4b) .
  • Aromatic Substituents : Phenylthio groups (as in the target compound) improve solubility in organic solvents compared to methylthio analogs (4b) .
  • Pharmacological Moieties: Methoxyquinolinyl (anti-HIV agent) and thiophene (structural analog) substituents demonstrate how heteroaromatic groups enhance biological targeting .

Stereochemical and Electronic Effects

  • The Z-configuration of this compound (confirmed via NMR ) may enhance stability in polar solvents compared to E-isomers.
  • Electron-withdrawing groups (e.g., cyano in 4b) increase electrophilicity at the α-carbon, favoring nucleophilic attacks, whereas electron-donating groups (e.g., methoxy in anti-HIV analogs) improve binding to biological targets .

Preparation Methods

Step 1: Synthesis of N-Phenylpropiolamide

N-Phenylpropiolamide serves as the critical intermediate. Its preparation involves a carbodiimide-mediated coupling between propiolic acid and aniline:

Reaction Scheme

Propiolic Acid+AnilineDCC/DMAP, CH2Cl2N-Phenylpropiolamide\text{Propiolic Acid} + \text{Aniline} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{N-Phenylpropiolamide}

Procedure

  • Propiolic acid (3.54 mmol) is dissolved in dichloromethane (DCM) and cooled to -20°C.

  • Dicyclohexylcarbodiimide (DCC, 3.54 mmol) and 4-dimethylaminopyridine (DMAP, 0.32 mmol) are added to activate the carboxylic acid.

  • Aniline (3.22 mmol) in DCM is introduced dropwise, and the reaction proceeds at room temperature for 12 hours.

  • The crude product is purified via column chromatography (ethyl acetate/hexane), yielding N-phenylpropiolamide as a yellow solid.

Key Observations

  • The use of DCC ensures efficient activation of propiolic acid, while DMAP accelerates the amide bond formation.

  • Low temperatures (-20°C) minimize side reactions such as polymerization of propiolic acid.

Step 2: Thiolation with Thiophenol

The second step involves the anti-Markovnikov addition of thiophenol to the propiolamide triple bond, catalyzed by a lithium base:

Reaction Scheme

N-Phenylpropiolamide+ThiophenoltBuOLi, EtOHThis compound\text{N-Phenylpropiolamide} + \text{Thiophenol} \xrightarrow{\text{tBuOLi, EtOH}} \text{this compound}

Procedure

  • Thiophenol (0.495 mmol) is dissolved in ethanol, followed by the addition of lithium tert-butoxide (tBuOLi, 1 mol%).

  • N-Phenylpropiolamide (0.413 mmol) is introduced, and the reaction proceeds at room temperature for 10 minutes.

  • Ethanol is removed under reduced pressure, and the product is purified via column chromatography, achieving a 95% isolated yield.

Optimization Data

Condition VariationSolventCatalyst (mol%)Yield (%)Z/E Ratio
StandardEtOHtBuOLi (1)9597:3
No catalystEtOH7682:18
Alternative base (tBuOK)EtOHtBuOK (5)9497:3
Solvent: MeOHMeOHtBuOLi (1)8190:10

The table highlights ethanol as the optimal solvent, with tBuOLi providing superior catalytic activity over other bases. The reaction’s open-air compatibility and short duration (10 minutes) underscore its practicality.

Mechanistic Insights and Stereochemical Control

The thiolation step proceeds via a radical-mediated pathway, as evidenced by electron paramagnetic resonance (EPR) studies. Spin-trapping experiments with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) confirmed the presence of thiyl radicals during the reaction. The mechanism involves:

  • Deprotonation of Thiophenol : tBuOLi abstracts a proton from thiophenol, generating a thiolate anion.

  • Radical Initiation : The thiolate anion undergoes single-electron oxidation, forming a thiyl radical (*SPh).

  • Anti-Markovnikov Addition : The thiyl radical adds to the β-position of the propiolamide triple bond, followed by hydrogen atom transfer (HAT) to yield the Z-configured vinyl sulfide.

The high Z-selectivity (97:3) arises from non-covalent sulfur–oxygen interactions between the thiophenyl group and the acrylamide carbonyl, stabilizing the transition state.

Comparative Analysis of Alternative Methods

While the two-step synthesis remains the most efficient route, other approaches have been explored in related systems:

Wittig Reaction Strategies

Wittig reactions between phosphoranes and thioaldehyde derivatives could theoretically construct the acrylamide backbone. For example:

Ph3P=CHCONHPh+PhSHThis compound\text{Ph}_3\text{P=CHCONHPh} + \text{PhSH} \rightarrow \text{this compound}

This method remains hypothetical for the target compound but has been employed in analogous systems.

Challenges and Practical Considerations

  • Purification Difficulties : The product’s polarity necessitates careful chromatographic separation to isolate it from unreacted thiophenol and byproducts.

  • Moisture Sensitivity : The lithium base (tBuOLi) requires anhydrous conditions to prevent hydrolysis.

  • Scalability : While the reaction is efficient on a millimolar scale, scaling up may require adjustments to mixing efficiency and temperature control.

Q & A

Q. What synthetic methodologies are commonly employed for N-phenyl-3-(phenylthio)acrylamide derivatives?

Methodological Answer: Synthesis typically involves coupling α-bromoacrylic acid derivatives with aromatic amines under optimized conditions. For example:

  • Reagents : Ethyl chloroformate and N-methyl-morpholine in dichloromethane (DCM) facilitate acid chloride formation, followed by hydroxylamine addition to yield hydroxamate derivatives .
  • Solvent Systems : Ethyl acetate/petroleum ether mixtures (1:5) are used for column chromatography purification, achieving yields of 64–69% .
  • Key Steps : Reaction monitoring via TLC (Rf values: 0.58–0.86) and purification via column chromatography ensure structural integrity .

Q. How is structural confirmation performed for this compound analogs?

Methodological Answer: Multi-spectroscopic characterization is critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.8 ppm and acrylamide carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 397 for bromo-substituted derivatives) confirm molecular weight .
  • UV-Vis/IR : Absorbance maxima (e.g., 280–320 nm) and stretching frequencies (e.g., C=O at 1650–1700 cm1^{-1}) validate conjugation and functional groups .

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Antioxidant Activity : Nitric oxide scavenging assays using Griess reagent quantify nitrite reduction (IC50_{50} values typically 20–50 μM for active derivatives) .
  • Anticancer Screening : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC50_{50} values reported for structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. How do reaction pathways influence substituent positioning in this compound synthesis?

Methodological Answer:

  • Cycloaddition Mechanisms : Nitrone intermediates (e.g., from formylchromones and N-phenyl-hydroxylamine) undergo [3+2] cycloaddition with acetylenedicarboxylates, directing substituents to the 3-position of the acrylamide core .
  • Sulfur Retention : Deuterium labeling studies confirm that S-phenyl bonds remain intact during cyclization, avoiding randomization of substituents .

Q. How can synthetic yields be optimized for halogenated derivatives?

Methodological Answer:

  • Temperature Control : Reactions at 35°C (vs. room temperature) improve conversion rates by 15–20% for bromo- and nitro-substituted analogs .
  • Purification Strategies : Gradient elution (hexane → ethyl acetate) enhances separation of polar byproducts, achieving >95% purity for 3-(phenylthio)acrylamides .

Q. How do structural modifications impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Bromo-substituted derivatives (e.g., compound 3a) exhibit higher anticancer activity (EC50_{50} = 12 μM) compared to nitro-substituted analogs (EC50_{50} = 28 μM), attributed to enhanced electrophilicity .
  • Solubility Effects : Methoxy groups improve aqueous solubility but reduce membrane permeability, necessitating pro-drug strategies for in vivo applications .

Contradictions and Mitigation

  • Data Discrepancies : Varying EC50_{50} values for nitro-substituted derivatives across studies (e.g., 28 μM vs. 35 μM) may arise from cell line-specific sensitivity or purity differences. Cross-validation via HPLC (>99% purity) and standardized assay protocols is recommended .
  • Synthetic Challenges : Low yields (<50%) in early-stage reactions (e.g., acid chloride formation) are addressed via stoichiometric optimization (1:1.2 molar ratio of EDCI to α-bromoacrylic acid) .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic microsomal stability of 3-(phenylthio)acrylamides warrants CYP450 inhibition assays .
  • In Vivo Toxicity : Neurotoxicity risks (observed in acrylamide occupational exposure studies) necessitate targeted neurobehavioral assessments for derivatives .

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